Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-
Description
The compound "Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-" is a derivative of the imidazo[1,2-a]pyrazine heterocyclic scaffold, a structure known for its diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and analgesic properties . This molecule features a phenyl group at position 3 and an isopropyl (N-(1-methylethyl)) substituent at the 8-amine position.
Properties
CAS No. |
787590-57-2 |
|---|---|
Molecular Formula |
C15H16N4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-phenyl-N-propan-2-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C15H16N4/c1-11(2)18-14-15-17-10-13(19(15)9-8-16-14)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,16,18) |
InChI Key |
IRUMDPVHSQJNKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Heterocyclization via Condensation Reactions
- The core imidazo[1,2-a]pyrazine ring is typically formed by heterocyclization involving a 2-aminopyrazine derivative and an α-haloketone or α-haloacetophenone derivative.
- This condensation leads to ring closure forming the fused bicyclic system with the phenyl substituent introduced via the acetophenone moiety.
- Variations in substituents on the pyrazine or acetophenone allow for structural diversity.
Amination and Alkylation Steps
- The amine group at position 8 is introduced or modified through amino methylation or direct amination reactions.
- Alkylation of the amine nitrogen with isopropyl groups (N-(1-methylethyl)) is achieved using alkyl halides such as isopropyl iodide or bromide under basic conditions.
- Protection/deprotection strategies may be employed to ensure selectivity.
Detailed Preparation Methods
Stepwise Synthesis Approach (Adapted from Related Imidazo[1,2-a]pyridine and Pyrazine Patents)
| Step | Reaction Type | Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Preparation of α-haloacetophenone | Halogenation of acetophenone derivative to form α-haloacetophenone | Halogen (Br2, Cl2), Lewis acid catalyst (e.g., FeCl3), solvent | α-haloacetophenone intermediate |
| 2 | Condensation with 2-aminopyrazine | Cyclocondensation to form imidazo[1,2-a]pyrazine core | 2-aminopyrazine, α-haloacetophenone, base (e.g., K2CO3), solvent (e.g., ethanol) | Fused bicyclic imidazo[1,2-a]pyrazine with phenyl substituent |
| 3 | Amination at position 8 | Introduction of amine group via nucleophilic substitution or reductive amination | Ammonia or amine source, reducing agent if needed | 8-amine substituted imidazo[1,2-a]pyrazine |
| 4 | N-alkylation of amine | Alkylation of amine nitrogen with isopropyl group | Isopropyl halide (iodide or bromide), base (e.g., NaH, K2CO3), solvent (DMF, acetonitrile) | N-(1-methylethyl) substituted amine |
Alternative One-Pot or Catalytic Methods
- Recent advances include iodine-promoted dehydrogenative cyclocondensation of 2-aminopyridines with aryl ketones in aqueous media, which could be adapted for pyrazine analogs.
- This method uses iodine as a catalyst in water or micellar media, offering a green, mild, and efficient route to 2-arylimidazo[1,2-a]pyridines and potentially pyrazines.
- The reaction proceeds via oxidative cyclization, avoiding the need for pre-halogenated substrates and harsh conditions.
- Yields are generally good to excellent, and the method tolerates various substituents on the aryl ring.
Comparative Data Table of Preparation Methods
| Method | Key Features | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|---|
| Stepwise Halogenation + Condensation + Amination + Alkylation | Classical multi-step synthesis with isolated intermediates | High regioselectivity, well-established | Multiple steps, use of halogenated reagents, longer time | 60-85% overall |
| Iodine-Promoted Dehydrogenative Cyclocondensation | One-pot, aqueous media, catalytic iodine | Green chemistry, mild conditions, scalable | May require optimization for pyrazine substrates | 70-90% per step |
| Microwave-Assisted Cyclization (reported in literature for related compounds) | Rapid heating, reduced reaction time | Faster synthesis, energy efficient | Requires specialized equipment | 75-88% |
Research Findings and Optimization Notes
- Substrate Solubility : The solubility of aminopyrazine and acetophenone derivatives affects reaction rates; micellar catalysis or "on-water" conditions improve interface reactions.
- Catalyst Loading : Iodine catalyst loading around 30 mol% is effective for cyclocondensation reactions.
- Temperature : Mild heating (~40 °C) accelerates reactions in micellar media; room temperature is sufficient for some "on-water" reactions.
- Purification : Products are typically purified by column chromatography using ethyl acetate/petroleum ether mixtures.
- Functional Group Tolerance : Electron-donating and withdrawing groups on the phenyl ring are tolerated, allowing for structural diversity.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyrazin-8-amine derivatives exhibit promising anticancer properties. A study demonstrated that modifications to the core structure can enhance potency against various cancer cell lines. For instance, the introduction of different substituents on the phenyl ring has been linked to increased inhibition of tumor growth in vitro and in vivo models .
2. Antimicrobial Properties
The compound has shown efficacy against certain bacterial strains. In vitro tests revealed that specific derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
3. Neurological Applications
There is emerging evidence suggesting that imidazo[1,2-a]pyrazin-8-amine derivatives may have neuroprotective effects. Research has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems suggests it could play a role in alleviating symptoms associated with these conditions .
Case Studies
Mechanism of Action
The mechanism of action of N-ISOPROPYL-3-PHENYLIMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Imidazo[1,2-a]pyrazine Derivatives
Functional Group Impact on Activity
- Position 3 (Phenyl vs. Bromo): The phenyl group in the target compound likely engages in π-π stacking with kinase active sites, similar to dasatinib derivatives .
- Position 8 (Isopropyl vs.
- Position 6 (Aminopyrazine vs. Indole): Aminopyrazine substituents (e.g., GS-9876) enhance kinase selectivity, while indole groups (CAS 1229208-94-9) may modulate antimalarial activity via heme-binding interactions .
Biological Activity
Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl- is a compound that has garnered interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This compound belongs to the imidazo[1,2-a]pyrazine class, which is known for diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, structure-activity relationships (SAR), and potential therapeutic applications.
Antiparasitic Activity
Recent studies have demonstrated that imidazo[1,2-a]pyrazine derivatives exhibit significant antiparasitic properties. For instance, compounds derived from this scaffold have been shown to inhibit Leishmania major CK1 (LmCK1) with low micromolar to nanomolar IC50 values. The introduction of specific moieties at the 3-position of the imidazo[1,2-a]pyrazine core has been linked to enhanced inhibitory potency against LmCK1 and improved antiparasitic activity compared to standard treatments like miltefosine .
Table 1: Antiparasitic Activity of Imidazo[1,2-a]pyrazines
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| CTN1122 | <10 | High |
| Compound 21 | <10 | Moderate |
| Compound 22 | 0.5 | Low |
Antiviral Activity
Imidazo[1,2-a]pyrazine derivatives have also been investigated for their antiviral properties. A notable example is the derivative A4, which demonstrated potent anti-influenza activity against oseltamivir-resistant strains. The compound displayed an EC50 value of 2.75 µM with a cytotoxicity (CC50) of 27.36 µM, resulting in a favorable selectivity index (SI) of 9.95 .
Table 2: Anti-influenza Activity of Selected Derivatives
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| A3 | 4.36 ± 0.37 | 21.55 ± 0.16 | 4.94 |
| A4 | 2.75 ± 0.09 | 27.36 ± 2.40 | 9.95 |
| A5 | 3.95 ± 1.32 | 20.89 ± 6.68 | 5.29 |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyrazin-8-amine derivatives has also been explored extensively. One study highlighted the compound's ability to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial for cell cycle regulation and transcriptional control in cancer cells. The most active derivative in this context exhibited an IC50 value of 0.16 µM against CDK9, indicating strong inhibitory activity .
Table 3: CDK9 Inhibitory Activity
| Compound | IC50 (µM) |
|---|---|
| Compound A | 0.16 |
| Compound B | 0.31 |
| Compound C | 0.71 |
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on their structural modifications. The introduction of different substituents at specific positions significantly influences their pharmacological profiles:
- Position 3 Substituents : Variations at this position have shown to enhance or diminish kinase inhibition and antiparasitic activity.
- Phenyl Ring Modifications : Alterations in the phenyl ring can affect lipophilicity and membrane permeability, impacting overall efficacy.
Case Study: Antileishmanial Properties
A detailed investigation into the antileishmanial properties of imidazo[1,2-a]pyrazines revealed that compounds with a pyridyl or pyrimidinyl moiety at the C3 position showed superior activity against Leishmania species compared to those without such modifications . The study utilized Galleria mellonella larvae as a model organism to assess in vivo toxicity and efficacy.
Case Study: Antiviral Efficacy Against Influenza
The antiviral efficacy of derivative A4 was tested against various influenza strains in vitro and showed promising results against resistant strains, suggesting that structural modifications can lead to enhanced antiviral profiles while maintaining low toxicity levels .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 7.56–7.98 ppm for phenyl groups; NH protons at δ 2.83 ppm) . -NMR confirms carbon frameworks (e.g., C-3 at δ 138.96 ppm for amine-linked carbons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates molecular formulas (e.g., m/z 312.1460 for CHNO) .
- Melting Point Analysis : Determines purity (e.g., 154–156°C for N-cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine) .
How should researchers address contradictions in biological activity data for imidazo[1,2-a]pyrazin-8-amine derivatives across studies?
Advanced
Conflicting results (e.g., variable acetylcholinesterase inhibition IC values) may arise from:
- Structural variations : Subtle changes (e.g., N-isopropyl vs. N-cyclohexyl substituents) alter steric and electronic interactions with enzyme active sites .
- Assay conditions : Differences in buffer pH, enzyme sources, or substrate concentrations require standardization (e.g., Ellman’s method at pH 8.0 with human recombinant AChE) .
- Computational validation : Molecular docking (e.g., AutoDock Vina) identifies binding poses and affinity trends. For example, derivatives with bulkier C3 substituents may exhibit lower inhibition due to reduced cavity accessibility .
What computational strategies support structure-activity relationship (SAR) studies for imidazo[1,2-a]pyrazin-8-amine derivatives targeting neurodegenerative diseases?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Predict stability of ligand-enzyme complexes (e.g., AChE or BACE1) over 100-ns trajectories to rank derivatives by binding free energy (ΔG) .
- Quantum Mechanical (QM) Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps for nitro vs. amino substituents) on reactivity and interaction potentials .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond donors at C8-amine, aromatic π-π stacking at C3-phenyl) using tools like Schrödinger’s Phase .
How can researchers design a combinatorial library of imidazo[1,2-a]pyrazin-8-amine derivatives for high-throughput screening?
Q. Advanced
- Scaffold diversification : Use parallel synthesis with varied isocyanides (e.g., tert-butyl, cyclohexyl) and aldehydes (e.g., 4-nitrobenzaldehyde, furfural) .
- Automated purification : Implement flash chromatography systems (e.g., Biotage Isolera) with UV-triggered fraction collection.
- Bioactivity profiling : Screen against target panels (e.g., kinase inhibition, antimicrobial assays) using 96-well plate formats. Prioritize hits with IC < 10 μM and selectivity indices >10 .
What are the key challenges in scaling up imidazo[1,2-a]pyrazin-8-amine synthesis for preclinical studies?
Q. Advanced
- Reaction scalability : Transition from batch to flow chemistry for iodine-catalyzed reactions to improve heat transfer and reduce side products .
- Cost-effective precursors : Replace expensive isocyanides with in situ-generated variants (e.g., from formamides via dehydration) .
- Regulatory compliance : Ensure compliance with ICH guidelines for impurity profiling (e.g., HPLC-MS detection of <0.1% unreacted starting materials) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
